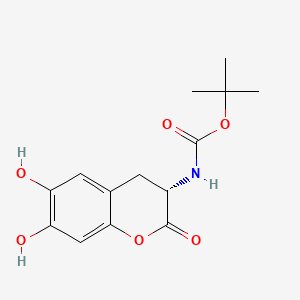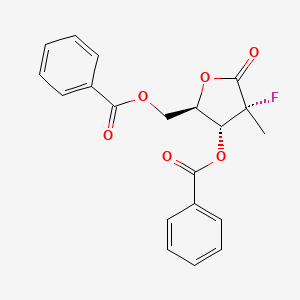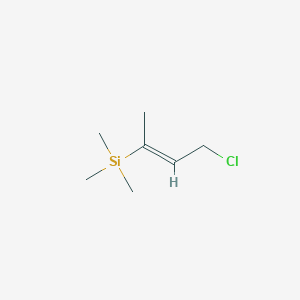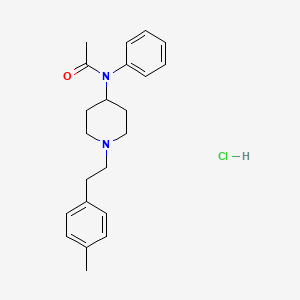
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl esters are a type of ester, a class of organic compounds. They are often used as protecting groups in organic synthesis due to their stability . They are typically derived from carboxylic acids and tert-butanol .
Synthesis Analysis
Tert-butyl esters can be synthesized through various methods. One common method is the Steglich Esterification, which allows the conversion of sterically demanding and acid labile substrates . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Molecular Structure Analysis
The molecular structure of a tert-butyl ester would typically consist of a carbonyl group (C=O) linked to an oxygen atom, which is then linked to a tert-butyl group (C(CH3)3). The exact structure would depend on the specific tert-butyl ester .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be converted to other functional groups through reactions with reagents like SOCl2 . They can also be deprotected under certain conditions to yield the original carboxylic acid .Physical And Chemical Properties Analysis
Tert-butyl esters are typically colorless liquids with a fruity odor . They have a relatively low density and are miscible with many organic solvents . The exact physical and chemical properties would depend on the specific tert-butyl ester .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-6,7-dihydroxy-2-oxo-3,4-dihydrochromen-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-8-4-7-5-9(16)10(17)6-11(7)20-12(8)18/h5-6,8,16-17H,4H2,1-3H3,(H,15,19)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSBFIKMHLIVOW-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC(=C(C=C2OC1=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC2=CC(=C(C=C2OC1=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112811 |
Source


|
| Record name | Carbamic acid, (3,4-dihydro-6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-, 1,1-dimethylethyl ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30033-27-3 |
Source


|
| Record name | Carbamic acid, (3,4-dihydro-6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-, 1,1-dimethylethyl ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30033-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3,4-dihydro-6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-, 1,1-dimethylethyl ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B570635.png)

